Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Description
Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound featuring a benzothiazole core substituted with a 4-chloro group and a carbamoyl-linked benzoate ester. This compound is structurally characterized by:
- A 4-chloro-1,3-benzothiazol-2-yl group, which enhances electrophilic reactivity and binding affinity.
- A methyl benzoate ester, contributing to solubility and metabolic stability.
- A carbamoyl linker bridging the benzothiazole and benzoate moieties.
Properties
IUPAC Name |
methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-22-15(21)10-7-5-9(6-8-10)14(20)19-16-18-13-11(17)3-2-4-12(13)23-16/h2-8H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARFRCWHDWFYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzothiazole and methyl 4-aminobenzoate.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The 4-chlorobenzothiazole is reacted with methyl 4-aminobenzoate in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, showing inhibitory activity against Mycobacterium tuberculosis.
Biological Studies: It is used in the development of bioactive molecules for various biological targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex benzothiazole derivatives with potential pharmacological activities.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable benzothiazole core.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. In the case of anti-tubercular activity, it may target enzymes involved in the biosynthesis of essential components of the bacterial cell wall .
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Core Heterocycle: The target compound’s benzothiazole core (vs.
- Substituents : The 4-chloro group in the target compound may enhance lipophilicity compared to the methoxy-linked thiadiazole analog .
- Linker Flexibility : The carbamoyl linker in the target compound allows for conformational rigidity, whereas the methoxy linker in the thiadiazole analog introduces rotational flexibility .
Biological Activity
Methyl 4-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O₃S |
| Molecular Weight | 360.81 g/mol |
| IUPAC Name | This compound |
Target and Mode of Action
The primary mechanism through which this compound exerts its biological effects is through the inhibition of the DprE1 enzyme in Mycobacterium tuberculosis. DprE1 is critical for the biosynthesis of arabinogalactan, an essential component of the bacterial cell wall. By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell wall, leading to growth inhibition of M. tuberculosis .
Pharmacokinetics
Benzothiazole derivatives, including this compound, are generally well absorbed and exhibit good bioavailability. This pharmacokinetic profile enhances their potential as therapeutic agents against bacterial infections .
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Research indicates that it exhibits inhibitory effects against various pathogens, making it a candidate for further investigation in drug development .
Case Studies
- In vitro Studies : In laboratory settings, this compound demonstrated effective inhibition against M. tuberculosis with an IC50 value indicating potent activity .
- Comparative Analysis : A study comparing various benzothiazole derivatives found that this compound outperformed several analogs in terms of antimicrobial efficacy .
Applications in Medicinal Chemistry
The compound's structural features make it valuable in medicinal chemistry for:
- Drug Development : Its activity against M. tuberculosis positions it as a potential lead compound for new anti-tubercular drugs.
- Synthetic Intermediates : It serves as an intermediate in synthesizing more complex benzothiazole derivatives with potential pharmacological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
